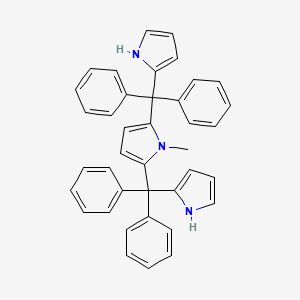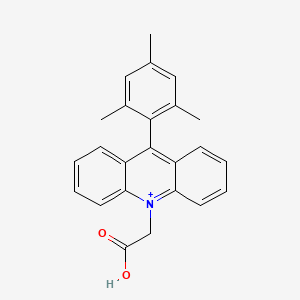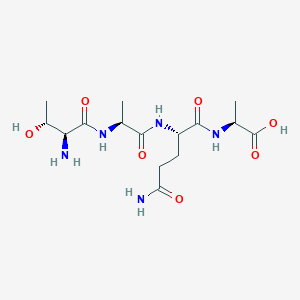![molecular formula C12H11NO4S2 B12537417 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid CAS No. 653588-49-9](/img/structure/B12537417.png)
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
准备方法
One common synthetic route includes the reaction of 2-methyl-1,3-thiazole with a phenyl derivative under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反应分析
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
作用机制
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its biological activity . Additionally, the sulfonylacetic acid moiety can enhance the compound’s solubility and bioavailability, contributing to its overall effectiveness.
相似化合物的比较
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An antineoplastic drug used in cancer therapy. What sets this compound apart is its unique combination of the thiazole ring and the sulfonylacetic acid moiety, which may confer distinct biological activities and chemical properties.
属性
CAS 编号 |
653588-49-9 |
|---|---|
分子式 |
C12H11NO4S2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C12H11NO4S2/c1-8-13-11(6-18-8)9-2-4-10(5-3-9)19(16,17)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI 键 |
HWNQACFIPKXGDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


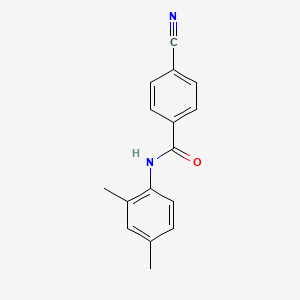
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
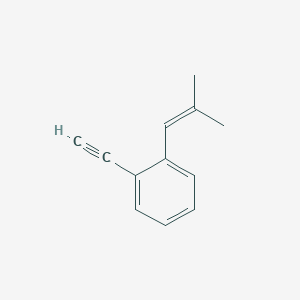

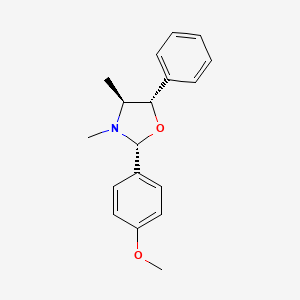
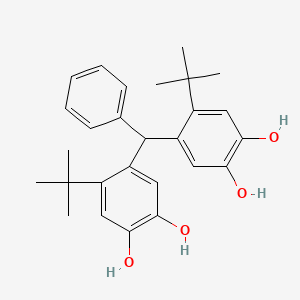
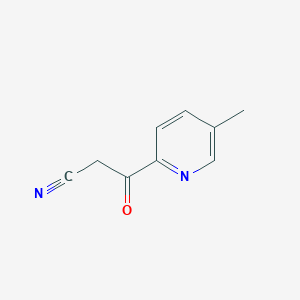
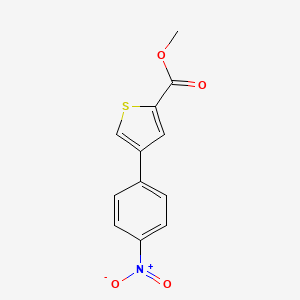
silane](/img/structure/B12537380.png)
